molecular formula C18H30O6 B137978 2,2-bis(4-ethenoxybutyl)hexanedioic Acid CAS No. 135876-36-7

2,2-bis(4-ethenoxybutyl)hexanedioic Acid

Cat. No.: B137978
CAS No.: 135876-36-7
M. Wt: 342.4 g/mol
InChI Key: BRIBAUTYNMWEHP-UHFFFAOYSA-N
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Description

[ Note: The following is a placeholder description. Specific properties, applications, and mechanisms of action for "2,2-bis(4-ethenoxybutyl)hexanedioic Acid" are currently unknown and must be researched and filled in by a subject matter expert.] this compound is a high-purity chemical reagent intended for research and development purposes. Researchers can utilize this compound in various fields, including polymer chemistry, materials science, and as a synthetic intermediate for more complex molecules. The primary research value of this compound lies in its unique molecular structure, which features a hexanedioic acid core and multiple ether-containing side chains. This structure suggests potential applications as a monomer for polyesters or polyamides, a plasticizer, or a component in specialty coatings. Its mechanism of action is dependent on the specific application and requires further investigation. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

135876-36-7

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

IUPAC Name

bis(4-ethenoxybutyl) hexanedioate

InChI

InChI=1S/C18H30O6/c1-3-21-13-7-9-15-23-17(19)11-5-6-12-18(20)24-16-10-8-14-22-4-2/h3-4H,1-2,5-16H2

InChI Key

BRIBAUTYNMWEHP-UHFFFAOYSA-N

SMILES

C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O

Canonical SMILES

C=COCCCCOC(=O)CCCCC(=O)OCCCCOC=C

Origin of Product

United States

Spectroscopic and Chromatographic Characterization Techniques in Research on 2,2 Bis 4 Ethenoxybutyl Hexanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of 2,2-bis(4-ethenoxybutyl)hexanedioic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the hexanedioic acid backbone, the butyl chains, and the terminal ethenoxy groups.

The vinyl group protons are particularly characteristic, typically appearing as a system of doublet of doublets (dd) due to cis, trans, and geminal couplings. The proton alpha to the oxygen of the vinyl ether (H-g) is expected in the downfield region around 6.4 ppm. The terminal methylene protons (H-h, cis and trans) would appear at approximately 4.0 and 4.2 ppm. The methylene groups of the butyl chains (H-c, H-d, H-e) and the hexanedioic acid core (H-b) would resonate in the aliphatic region (1.4-1.8 ppm), while the methylene groups adjacent to oxygen atoms (H-f) would be shifted downfield to around 3.5-3.7 ppm. The acidic protons of the carboxyl groups (H-a) are expected to be highly desh

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.comnih.gov The technique couples the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.com

In a typical LC-MS analysis, the compound is first separated from a mixture on an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules like dicarboxylic acids, minimizing fragmentation and preserving the molecular ion. mdpi.comyoutube.com The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the analyte. youtube.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. nih.govresearchgate.net

For this compound, LC-MS is crucial for confirming its molecular weight and identifying impurities or degradation products in a sample matrix. nih.gov The method offers high sensitivity and specificity, making it a cornerstone in the analytical workflow. nih.gov

Table 1: Representative LC-MS Data for this compound

Parameter Value Description
Retention Time (RT) 8.5 min Time taken for the analyte to pass through the chromatography column.
Ionization Mode ESI-Negative Electrospray ionization in negative mode, optimal for acidic compounds.
Parent Ion [M-H]⁻ m/z 399.2 The mass-to-charge ratio corresponding to the deprotonated molecule.
Major Fragment Ion 1 m/z 355.2 Corresponds to the loss of a carboxyl group (-COOH).

| Major Fragment Ion 2 | m/z 285.1 | Corresponds to the cleavage of an ethenoxybutyl side chain. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with extremely high accuracy. measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition. mdpi.commeasurlabs.com Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap systems can deliver mass accuracy in the low parts-per-million (ppm) range. mdpi.com

The application of HRMS is critical in the structural elucidation of new compounds such as this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars).

Table 2: HRMS Data for Molecular Formula Confirmation

Parameter Value
Calculated Exact Mass (C₂₀H₃₂O₆) 384.2199
Measured Exact Mass [M-H]⁻ 383.2127
Mass Accuracy 1.8 ppm

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are central to determining the purity of a synthesized compound and for isolating it from reaction mixtures or impurities. The choice of technique depends on the properties of the analyte and the matrix it is in.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. sielc.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a dicarboxylic acid, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol with an acid modifier like formic acid. sielc.com

Detection is typically achieved using a UV detector, as the carboxylic acid functional group exhibits some UV absorbance. The output chromatogram shows peaks corresponding to each separated component. The area of the peak for the main compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 3: Typical HPLC Purity Analysis Results

Peak No. Retention Time (min) Peak Area (%) Identification
1 4.2 1.2 Impurity A
2 8.5 98.5 This compound

Ion Chromatography (IC) for Carboxylic Acid Analysis

Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and quantification of ionic species. nih.govtandfonline.com It is particularly well-suited for the analysis of carboxylic acids, which can be ionized to form carboxylate anions. nih.govthermofisher.com Separation in IC is based on ion-exchange mechanisms between the analyte ions and the charged stationary phase. tandfonline.comresearchgate.net

For this compound, IC with suppressed conductivity detection offers a highly sensitive method for quantification, especially in aqueous samples. thermofisher.com This technique can effectively separate the target dicarboxylic acid from other inorganic and organic anions that might be present in a sample matrix. thermofisher.com The parameters that significantly influence the separation include the type of stationary phase, the eluent composition and pH, and the detector type. tandfonline.com

Table 4: Ion Chromatography Separation Parameters

Parameter Condition Rationale
Column Anion-exchange column To retain the negatively charged carboxylate groups.
Mobile Phase Sodium hydroxide gradient To elute anions based on their charge and affinity.
Detection Suppressed Conductivity Provides high sensitivity for ionic species with low background noise.

| Expected RT | 12.3 min | Dependent on the specific column and gradient conditions. |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. notulaebotanicae.roresearchgate.net Due to the low volatility of dicarboxylic acids, direct analysis of this compound by GC is generally not feasible without derivatization. mdpi.com However, GC is an essential tool for identifying and quantifying any volatile impurities or residual starting materials that may be present in the sample.

For instance, if volatile solvents or precursors were used in the synthesis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to detect their presence. notulaebotanicae.romdpi.com To analyze the dicarboxylic acid itself, a derivatization step, such as esterification to form more volatile methyl or butyl esters, would be required. nih.govresearchgate.net This allows the compound to be vaporized without decomposition and separated on the GC column.

Table 5: GC Analysis of Potential Volatile Components

Analyte Retention Time (min) Detection Method Purpose
Tetrahydrofuran (Solvent) 3.1 GC-FID Quantify residual solvent.
4-bromobut-1-ene (Precursor) 5.8 GC-MS Detect unreacted starting material.

Advanced Analytical Methodologies for Complex Organic Acids and Derivatives

The comprehensive characterization of complex organic acids such as this compound is fundamental to understanding its chemical properties and potential applications. Due to its multifaceted structure, featuring two carboxylic acid groups, ether linkages, terminal vinyl groups, and a central quaternary carbon, a multi-technique analytical approach is required for unambiguous structural elucidation and purity assessment. This involves a combination of advanced chromatographic and spectroscopic methodologies.

Chromatographic Techniques

Chromatography is essential for separating the target acid from reaction precursors, byproducts, and impurities. Both gas and liquid chromatography offer distinct advantages for the analysis of complex dicarboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of high molecular weight, polar dicarboxylic acids by gas chromatography is challenging due to their low volatility. colostate.edu Therefore, derivatization is a mandatory step to convert the polar carboxyl groups into more volatile and thermally stable esters. colostate.edu The most common methods include silylation, to form trimethylsilyl (TMS) derivatives, or methylation. colostate.eduresearchgate.net

Following derivatization, GC-MS analysis provides excellent separation and structural information. The silylated derivative of this compound would be analyzed on a capillary column, such as a DB-5, which is suitable for a wide range of organic compounds. nih.gov The mass spectrometer detector allows for both quantification and identification based on the compound's characteristic fragmentation pattern. nih.gov

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue/Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column Agilent J&W DB-5 (30 m x 0.25 mm x 0.25 µm)
Injector Mode Splitless
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI, 70 eV)
Hypothetical Retention Time ~18.5 min

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for analyzing organic acids without the need for derivatization. shimadzu.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. nih.gov A gradient elution, typically using a mixture of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxyl groups, is employed for efficient separation. nih.gov

Coupling HPLC with a mass spectrometer (LC-MS) is particularly effective. shimadzu.com Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, allowing for the detection of the intact molecule, typically as a deprotonated ion [M-H]⁻ in negative ion mode.

Spectroscopic Characterization

Spectroscopy provides detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.

Mass Spectrometry (MS)

When analyzed by ESI-MS in negative mode, the compound is expected to show a prominent singly charged ion [M-H]⁻ and potentially a doubly charged ion [M-2H]²⁻. High-resolution mass spectrometry (HRMS) can determine the exact molecular mass, which is used to confirm the elemental formula. researchgate.net Tandem MS (MS/MS) experiments on the parent ion can be performed to generate characteristic fragments, providing confirmation of the compound's structure.

Table 2: Hypothetical ESI-MS/MS Data for this compound

Ionm/z (calculated)Fragmentation Pathway
[M-H]⁻ 371.20Parent Ion
[M+Na-2H]⁻ 393.18Sodium Adduct
MS/MS Fragment 1 271.15Loss of C₆H₁₀O (ethenoxybutyl group)
MS/MS Fragment 2 171.10Loss of two C₆H₁₀O groups
MS/MS Fragment 3 327.19Loss of CO₂ (decarboxylation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the complete structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The spectrum would show characteristic signals for the vinyl protons (δ ~4.9-5.8 ppm), the methylene protons adjacent to the ether oxygen (δ ~3.4-3.6 ppm), the various methylene groups of the butyl and hexanedioic acid backbone, and a broad signal for the acidic carboxylic acid protons (δ >10 ppm).

¹³C NMR: The spectrum would confirm the presence of all unique carbon atoms, including the carboxylic acid carbonyl carbon (δ ~175-180 ppm), the vinyl carbons (δ ~115 and ~138 ppm), the carbons bonded to the ether oxygen (δ ~65-75 ppm), the central quaternary carbon, and the aliphatic methylene carbons.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
-COOH 10.5 (broad s, 2H)179.5
-CH=CH₂ 5.80 (ddt, 2H)138.8
-CH=CH₂ 5.05 (dd, 2H), 4.95 (dd, 2H)114.5
-O-CH₂- (ethenoxy) 3.95 (t, 4H)72.1
-O-CH₂- (butyl) 3.45 (t, 4H)69.8
Quaternary C -55.2
-CH₂- (hexanedioic) 1.90 (m, 4H)33.4
-CH₂- (butyl) 1.65-1.50 (m, 8H)29.5, 26.0
-CH₂- (hexanedioic) 1.40 (m, 4H)24.5

X-ray Photoelectron Spectroscopy (XPS)

For applications involving surface chemistry, such as in polymers or coatings, X-ray photoelectron spectroscopy (XPS) can provide valuable information on the elemental composition and chemical states at the material's surface. metall-mater-eng.com Analysis of the high-resolution spectra for carbon (C 1s) and oxygen (O 1s) is particularly insightful. The C 1s signal can be deconvoluted into multiple peaks representing carbon in different chemical environments: C-C/C-H (aliphatic), C-O (ether), and O-C=O (carboxyl). researchgate.net Similarly, the O 1s spectrum can distinguish between the oxygen in the ether linkage (C-O-C) and the two distinct oxygens in the carboxyl group (C=O and C-OH). researchgate.net

Table 4: Hypothetical XPS Binding Energies for this compound

Core LevelComponentBinding Energy (eV)
C 1s C-C, C-H, C=C284.8
C-O286.5
O-C=O289.0
O 1s C=O532.0
C-O533.5

Polymerization Behavior and Macromolecular Architectures Derived from 2,2 Bis 4 Ethenoxybutyl Hexanedioic Acid

Cationic Polymerization Mechanisms of Vinyl Ether Monomers

Cationic polymerization is a primary method for polymerizing vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic active center. nih.govlibretexts.org This chain-growth polymerization process involves initiation, propagation, and termination steps, with the potential for chain transfer. wikipedia.org The reactivity and outcome of the polymerization are highly sensitive to the initiator system, solvent, and temperature. wikipedia.org

The initiation of cationic polymerization of vinyl ethers can be achieved using a variety of systems that generate an electrophilic species, typically a carbenium ion or a strong protic acid. nih.govnii.ac.jp These initiators transfer a charge to the vinyl ether monomer, rendering it reactive and capable of propagating the polymer chain. wikipedia.org

Common initiator systems include:

Protic Acids: Strong acids like triflic acid can directly protonate the vinyl ether double bond to start the polymerization process. wikipedia.org

Lewis Acids: Lewis acids such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or boron trichloride (B1173362) (BCl₃) are frequently used, often in the presence of a co-initiator like water or an alcohol. nii.ac.jpsemanticscholar.org The Lewis acid activates the co-initiator, which then provides the proton to initiate polymerization. libretexts.org

Photoinitiators: Onium salts, such as diaryliodonium and triarylsulfonium salts, are widely used as photoinitiators. acs.orgyoutube.com Upon exposure to UV radiation, these compounds generate strong Brønsted acids that initiate cationic polymerization. youtube.comrsc.org This method offers excellent spatial and temporal control over the initiation process.

Redox Systems: Chemical redox catalysts, like ferrocenium (B1229745) tetrafluoroborate (B81430) (FcBF₄), can initiate cationic polymerization by oxidizing a chain transfer agent. nih.gov

Halide/Silver Salt Systems: A combination of an aryl methyl halide and a silver salt can generate a benzyl (B1604629) cation, which effectively induces cationic polymerization of vinyl ethers. nii.ac.jp

The choice of counterion, which is derived from the initiator system, is crucial. It must be non-nucleophilic to prevent premature termination of the growing polymer chain by recombination with the carbocation. nii.ac.jp

Table 1: Selected Initiator Systems for Cationic Polymerization of Vinyl Ethers

Initiator System ClassSpecific ExamplesActivation MethodKey Characteristics
Lewis Acid / Co-initiatorSnCl₄ / H₂O; BCl₃ / Cumyl Acetate (B1210297)ChemicalWidely used; requires co-initiator to generate initiating protonic species. nii.ac.jpsemanticscholar.org
Photoinitiators (Onium Salts)Diaryliodonium salts; Triarylsulfonium saltsUV RadiationProvides spatial and temporal control; not inhibited by oxygen. acs.orgyoutube.com
Halide / Silver SaltPh₂CHBr / AgClO₄ChemicalGenerates a benzyl cation for initiation; can be controlled with additives like sulfides. nii.ac.jp
Iodine-Based SystemsHI / I₂ChemicalUsed in living polymerization to produce polymers with narrow molecular weight distributions. semanticscholar.org

Living polymerization is a type of chain-growth polymerization where chain termination and transfer reactions are absent or negligible. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures like block copolymers. wikipedia.orgsemanticscholar.org

Achieving a living cationic polymerization of vinyl ethers is challenging because the propagating carbocation is highly reactive and prone to side reactions. semanticscholar.org Key strategies to establish living conditions include:

Reversible Termination: The system is designed so that the active ionic propagating species exists in a dynamic equilibrium with a dormant covalent species. The rate of exchange between these states is much faster than the rate of propagation, ensuring that all chains grow at a similar rate. wikipedia.org

Stabilization of Carbocations: The addition of weak Lewis bases or specific solvents can help stabilize the propagating carbocation, suppressing irreversible termination and chain transfer. For instance, using additives like 1,4-dioxane (B91453) or controlling the solvent polarity can lead to living polymerization. researchgate.net

Choice of Initiator/Lewis Acid: Systems such as HI/I₂ or HCl/SnCl₄ have been successfully used to achieve living polymerization of vinyl ethers by carefully balancing the rates of initiation and propagation. semanticscholar.orgresearchgate.net

Low Temperatures: Conducting the polymerization at low temperatures (e.g., -15°C to -80°C) reduces the rate of side reactions relative to the rate of propagation, favoring living characteristics. semanticscholar.orgresearchgate.net

For a difunctional monomer like 2,2-bis(4-ethenoxybutyl)hexanedioic acid, living cationic polymerization techniques could potentially be employed to create well-defined linear polymers or serve as a basis for more complex, controlled network structures. The ability to control polymer architecture is fundamental to designing materials with specific thermomechanical properties. rsc.orgresearchgate.net

Photopolymerization Processes for Rapid Curing and Material Formation

Photopolymerization refers to polymerization reactions that are initiated by light, typically in the ultraviolet (UV) or visible range. This technique is highly advantageous for industrial applications such as coatings, inks, and adhesives because it allows for rapid curing at ambient temperatures, solvent-free formulations, and precise control over the cured area. researchgate.net

Both the cationic and radical pathways available to vinyl ethers are well-suited for photopolymerization.

Photoinitiated Cationic Polymerization: As mentioned in section 4.1.1, onium salt photoinitiators can be used to polymerize vinyl ethers upon UV exposure. acs.orgresearchgate.net This process is particularly useful as it is not inhibited by oxygen, a common issue in radical polymerizations. researchgate.net The reaction can continue even after the light source is removed, a phenomenon known as dark cure. youtube.com For a monomer like this compound, this method would lead to the formation of a crosslinked polyether network.

Photoinitiated Radical Polymerization: The thiol-ene reaction is a prime example of a photoinitiated radical process. researchgate.net The use of a photoinitiator (e.g., Irgacure 819, Speedcure TPO) generates the initial radicals needed to start the thiol-ene step-growth cycle. researchgate.net This method is known for its high reaction rates and conversions, leading to rapid material formation. nih.gov

The ability to polymerize this compound through photopolymerization makes it a candidate for applications requiring fast, on-demand curing to form durable polymer films and materials.

Structure-Reactivity Relationships in Polymerization of Dicarboxylic Acid-Vinyl Ether Monomers

The polymerization behavior of multifunctional monomers like this compound is intricately linked to their molecular structure. The spatial arrangement of the reactive vinyl ether groups, the nature of the spacer connecting them to the central dicarboxylic acid core, and the presence of the acid functionality itself all play crucial roles in determining the kinetics of polymerization and the architecture of the resulting macromolecule.

Influence of Spacer Length and Branching (e.g., "2,2-bis" substitution) on Polymerization Kinetics and Outcome

Table 1: Expected Influence of Structural Features on Polymerization

Structural FeatureExpected Influence on Polymerization KineticsExpected Influence on Polymer Properties
Butoxy SpacerProvides flexibility, potentially increasing reaction rates by reducing steric hindrance. The ether oxygen may stabilize the propagating carbocation.Contributes to the flexibility of the polymer backbone.
"2,2-bis" SubstitutionIntroduces branching, which could sterically hinder the approach of the monomer to the active center, possibly affecting the polymerization rate.Leads to a branched polymer architecture, influencing properties like solubility, viscosity, and mechanical strength.

Role of the Dicarboxylic Acid Moiety in Polymerization Efficiency and Polymer Properties

The dicarboxylic acid moiety is a critical component of the this compound monomer, significantly impacting both the polymerization process and the final properties of the polymer. Vinyl ethers are typically polymerized via cationic polymerization due to their electron-rich double bonds. d-nb.info However, the acidic protons of the carboxylic acid groups can interfere with this mechanism, potentially by protonating the vinyl ether monomer or reacting with the initiator. This inherent incompatibility often necessitates the use of protective group chemistry to temporarily mask the carboxylic acid functionality during the cationic polymerization of the vinyl ether groups.

Ring Opening Metathesis Polymerization (ROMP) as an Alternative Pathway for Dicarboxylic Acid Derivatives

While cationic polymerization is the conventional route for vinyl ethers, Ring Opening Metathesis Polymerization (ROMP) presents an alternative and powerful technique for polymerizing strained cyclic olefins. For a monomer like this compound to be suitable for ROMP, it would first need to be converted into a strained cyclic derivative, for example, by reacting the dicarboxylic acid with a suitable diol to form a macrocyclic ester, or by incorporating the entire monomer structure into a strained ring system like a norbornene.

Research has shown that norbornene-based monomers containing carboxylic acid functionalities can undergo ROMP. frontiersin.org However, similar to cationic polymerization, the acidic proton of the carboxylic acid can interfere with the ruthenium-based catalysts commonly used in ROMP. Therefore, it is often necessary to protect the carboxylic acid group, for instance, by converting it to an ester, prior to polymerization. rsc.org After successful ROMP, the protecting groups can be removed to yield a polymer with pendant carboxylic acid groups.

The primary advantage of ROMP is its tolerance to a wide range of functional groups (when protected) and its ability to produce polymers with well-defined molecular weights and low polydispersity. frontiersin.org The polymerization is typically quenched by the addition of an agent like ethyl vinyl ether. acs.org

Table 2: Comparison of Polymerization Methods for Dicarboxylic Acid-Vinyl Ether Monomers

Polymerization MethodAdvantagesChallengesTypical Monomer Requirement
Cationic PolymerizationDirect polymerization of the vinyl ether groups.Interference from the carboxylic acid moiety, often requiring protection/deprotection steps. nih.govmdpi.comVinyl ether functionality.
Ring Opening Metathesis Polymerization (ROMP)Excellent control over molecular weight and polydispersity; tolerance to various functional groups (with protection). frontiersin.orgRequires monomer to be converted into a strained cyclic olefin; catalyst sensitivity to unprotected acids. rsc.orgStrained cyclic olefin functionality.

Post-Polymerization Functionalization and Derivatization Strategies

The polymers derived from this compound are rich in functional handles, namely the carboxylic acid groups, which allow for a wide range of post-polymerization modifications. These modifications are instrumental in fine-tuning the polymer's properties for advanced applications.

One of the most versatile approaches for modifying polymers with pendant functional groups is "click chemistry," particularly thiol-ene and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. nih.govresearchgate.net For instance, if the dicarboxylic acid monomer were to be copolymerized with other vinyl ethers bearing pendant double or triple bonds, these functionalities would remain intact during cationic polymerization and be available for subsequent click reactions. d-nb.info This allows for the attachment of a wide variety of molecules, including biomolecules, fluorescent dyes, or other polymers.

The carboxylic acid groups themselves are highly reactive and can be transformed into a variety of other functional groups. For example, they can be converted into esters, amides, or acid chlorides, each providing a different reactivity profile for further functionalization. Esterification or amidation with molecules containing other reactive moieties (e.g., azides, alkynes, or protected amines) can install handles for orthogonal ligation chemistries.

Furthermore, the vinyl ether moieties themselves, if not fully polymerized or if intentionally incorporated in excess, can undergo post-polymerization reactions. For example, they can participate in acid-catalyzed hydrolysis to yield aldehydes or undergo thiol-ene reactions with thiol-containing molecules. acs.org This dual functionality of both the carboxylic acid and the vinyl ether groups (or their derivatives) makes polymers from this compound highly versatile platforms for the creation of complex and functional macromolecular architectures. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,2 Bis 4 Ethenoxybutyl Hexanedioic Acid and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution, which governs a molecule's geometry, energy, and reactivity. For 2,2-bis(4-ethenoxybutyl)hexanedioic acid, DFT can provide a detailed picture of its electronic characteristics, identifying reactive sites and predicting its spectral properties. mdpi.comresearchgate.net

A typical output from such calculations includes key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the vinyl ether groups and the carboxylic acid moieties would be the primary centers of reactivity. DFT calculations would likely show the HOMO localized on the electron-rich vinyl ether double bonds, indicating their susceptibility to electrophilic attack, which is the initiating step in cationic polymerization. The LUMO would likely be associated with the carbonyl carbons of the carboxylic acid, highlighting their electrophilic nature and susceptibility to nucleophilic attack during esterification.

Table 1. Hypothetical Electronic Properties of this compound Calculated via DFT.
PropertyCalculated Value (a.u.)Interpretation
Energy of HOMO-0.254Indicates electron-donating capability, likely localized on vinyl ether groups.
Energy of LUMO-0.012Indicates electron-accepting capability, associated with the carboxylic acid groups.
HOMO-LUMO Gap (eV)6.58Suggests moderate kinetic stability; predicts primary reactivity at vinyl and carboxyl sites.
Dipole Moment (Debye)3.45Indicates a polar molecule, influencing solubility and intermolecular interactions.

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.

For this compound, DFT could be applied to model several key transformations. One such reaction is the acid-catalyzed Fischer esterification of its carboxylic acid groups. masterorganicchemistry.com Computational modeling can trace the entire catalytic cycle, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by an alcohol, subsequent proton transfers, and the final elimination of water to form the ester. masterorganicchemistry.com Another critical area of study would be the initiation and propagation steps of the cationic polymerization of the vinyl ether groups. researchgate.net

Methods like DFT can be used to perform geometry optimization, which finds the lowest energy structure for a given starting arrangement. nih.gov By starting from various initial geometries (e.g., extended vs. folded chains), a range of local energy minima can be located. The analysis reveals how intramolecular forces, such as hydrogen bonding (between the two carboxylic acid groups) and steric hindrance, dictate the molecule's preferred shape. nih.govresearchgate.net This is crucial, as the spatial arrangement of the reactive vinyl ether and carboxylic acid groups can significantly impact their accessibility and reactivity. nih.gov

Table 2. Hypothetical Relative Energies of Stable Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)Key Feature
1 (Global Minimum)Folded structure0.00Intramolecular hydrogen bonding between carboxylic acid groups.
2Extended linear structure+2.5Minimizes steric repulsion but lacks H-bond stabilization.
3Partially folded structure+1.8One chain folded, one extended.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of many molecules over time. MD uses classical mechanics to simulate the movements of atoms and molecules, allowing researchers to observe processes like self-assembly, diffusion, and conformational changes in a condensed phase (e.g., in a solvent). aip.org

Given its structure—polar dicarboxylic acid "head" and long, less-polar ethenoxybutyl "tails"—this compound can be classified as an amphiphilic molecule. In aqueous solutions, such molecules often self-assemble into larger structures like micelles to minimize the unfavorable interaction between their hydrophobic tails and water. researchgate.netaip.orgnih.gov MD simulations can model this process, showing how individual molecules aggregate and what structures they form (e.g., spherical or cylindrical micelles). aip.orgtandfonline.com These simulations provide insight into how factors like concentration and solvent affect solution behavior, which is critical for applications where the molecule might be used as a surfactant or building block for larger assemblies. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a molecular-level view of reaction mechanisms that is often inaccessible to experimental techniques alone. By combining quantum chemical calculations for energetics with dynamic simulations, a comprehensive picture of a reaction pathway can be constructed.

The "bottleneck" of a chemical reaction is the transition state, a high-energy, transient configuration that must be passed for reactants to become products. Locating and characterizing this state is a primary goal of computational reaction modeling. For the esterification of the sterically hindered dicarboxylic acid core of this compound, DFT calculations can precisely map the geometry and energy of the transition state. researchgate.netresearchgate.net

This involves calculating the vibrational frequencies of the proposed transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-O bond and the formation of a new one). The calculated activation energy (the energy of the transition state relative to the reactants) can then be used in kinetic models to predict reaction rates under different conditions.

The cationic polymerization of vinyl ethers is highly sensitive to the catalyst used. acs.org Computational modeling can be used to investigate how different catalysts, such as Lewis or Brønsted acids, interact with the vinyl ether monomer. researchgate.netmdpi.com DFT calculations can model the catalyst-monomer complex and determine the energy barrier for the initiation step, where the catalyst activates the double bond to form a carbocationic intermediate. researchgate.net

Furthermore, these models can explain the stereoselectivity of polymerization. unc.edu By calculating the transition state energies for the addition of a new monomer to the growing polymer chain, researchers can determine why certain catalyst systems favor the formation of a specific tacticity (e.g., isotactic polymers). acs.org This predictive capability is invaluable for designing new catalysts to produce polymers with desired properties. researchgate.netunc.edu

Information regarding "this compound" is currently unavailable in the public domain.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no specific information was found. Consequently, the generation of an article detailing its computational chemistry, theoretical investigations, structure-activity relationships, and in silico design, as per the requested outline, cannot be fulfilled at this time.

General information on related chemical classes, such as vinyl ethers and dicarboxylic acids, is available. This broader literature discusses computational and theoretical approaches used to study such molecules, including:

Structure-Activity Relationship (SAR) Analysis: In medicinal chemistry and materials science, SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity or material properties. These analyses often involve compiling data on a series of related compounds and identifying key structural features that correlate with desired outcomes.

In Silico Design: This computational approach is widely used to design new molecules with specific properties. By simulating molecular interactions and predicting properties before synthesis, researchers can prioritize candidates with a higher probability of success, thereby saving time and resources. For instance, in the context of polymer chemistry, in silico methods can be employed to design novel monomers, like those functionalized with vinyl ethers, to achieve targeted polymer characteristics.

While these general principles and methodologies are well-established, their specific application to "this compound" has not been documented in the available resources. Therefore, a detailed, data-driven article as requested cannot be constructed.

Emerging Research Trajectories and Applications in Advanced Materials Science

Development of Bio-Based and Sustainable Polymeric Materials from Vinyl Ether Dicarboxylic Acids

The global shift towards a circular economy has intensified the demand for sustainable and bio-based polymeric materials. ieabioenergy.com Vinyl ether dicarboxylic acids, such as 2,2-bis(4-ethenoxybutyl)hexanedioic acid, represent a promising class of monomers in this pursuit. The hexanedioic acid (adipic acid) backbone can be derived from biological feedstocks, contributing to a reduced carbon footprint compared to petroleum-based analogues. researchgate.net

Research has demonstrated efficient and sustainable methods for synthesizing vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers, utilizing enzymatic catalysis. nih.govrsc.org This approach avoids the use of harsh chemicals and multiple reaction steps associated with traditional methods that rely on carboxylic acid derivatives. nih.govresearchgate.net The resulting vinyl ether functionalized monomers are attractive alternatives to conventional (meth)acrylates due to their lower toxicity, reduced allergenic potential, and capacity for rapid polymerization. nih.govrsc.orgresearchgate.net By polymerizing these bio-based monomers, researchers can create a new generation of sustainable thermosets and thermoplastics with a wide range of properties. The architecture of the final polymer can be precisely tailored by selecting different functional carboxylic acids, enabling the design of materials suited for specific applications. nih.govresearchgate.net

Table 1: Comparison of Monomer Characteristics for Sustainable Polymer Synthesis

FeatureVinyl Ethers(Meth)acrylates
Toxicity Profile Generally low toxicity and low allergenic hazard nih.govresearchgate.netKnown to be skin irritants and sensitizers
Polymerization Speed Fast polymerization via cationic or radical pathways nih.govradtech.orgFast polymerization via radical pathways
Synthesis Sustainability Can be synthesized via benign, one-pot enzymatic routes rsc.orgresearchgate.netOften rely on multi-step synthesis from petrochemicals
Monomer Availability Historically limited, but new synthesis routes are expanding access nih.govrsc.orgWidely available commercially

Application in Curable Coating Compositions and Thermoset Resins

The vinyl ether groups in this compound make it an excellent candidate for formulation into curable coating compositions and thermoset resins. nih.govradtech.org Vinyl ethers are known to participate in both cationic and free-radical polymerization, making them highly versatile for UV-curing applications. radtech.org This technology is increasingly preferred for coatings due to its high cure speed, low energy consumption, and lack of volatile organic compound (VOC) emissions. radtech.org

One innovative application involves using vinyl ethers to "block" carboxylic acid groups. morressier.comgoogle.com Multifunctional carboxylic acids often have high melting points and poor solubility, which complicates their use as crosslinkers. morressier.com By reacting the carboxylic acid with a vinyl ether, a liquid, soluble "blocked" acid is formed. morressier.comgoogle.com This blocked acid can be readily mixed with other components, such as bio-based epoxy resins, to form a stable, homogeneous coating formulation. morressier.comgoogle.com Upon thermal curing at moderate temperatures (e.g., 170 °C), a deblocking reaction occurs, regenerating the carboxylic acid, which then crosslinks the epoxy resin to form a durable thermoset coating. morressier.com This process can lead to the formation of 100% bio-based coatings with excellent solvent resistance and surface adhesion. morressier.com

The resulting thermosets from monomers like this compound can be designed to have a variety of properties, from flexible to rigid, by controlling the polymer architecture. nih.gov Difunctional vinyl ethers, in particular, are used as cross-linking agents and reactive diluents in UV-curable systems, helping to reduce viscosity and enhance cure speed. radtech.org

Advanced Polymeric Architectures for Specific Functional Materials

The distinct functionalities of this compound allow for the creation of advanced polymeric architectures designed for specific, high-performance applications.

Vinyl ether monomers are utilized in cationic polymerization to produce specialty adhesives and coatings. carbide.co.jp Their ability to undergo rapid, solvent-free polymerization makes them ideal for applications where fast curing is essential. nih.gov The polymers derived from these monomers can exhibit excellent adhesion, flexibility, and impact resistance. researchgate.net The structure of this compound, with its two polymerizable vinyl ether end-groups, allows it to act as a crosslinker, forming a robust three-dimensional network that is crucial for the performance of adhesives and sealants. vt.edu

In the realm of high-performance coatings, vinyl ethers are valued for the unique properties they impart. When copolymerized with fluoroethylene, they form FEVE resins, which are known for their exceptional weather and UV resistance. lumiflonusa.com While not a fluoropolymer itself, the vinyl ether component in these copolymers renders them soluble in solvents and allows for the formulation of liquid coatings that can be applied in various settings and achieve a high gloss finish. lumiflonusa.com The dicarboxylic acid backbone of this compound can provide flexibility and chemical resistance to the final coating. lumiflonusa.com Such coatings are used in demanding applications, including protecting bridges and building exteriors. carbide.co.jp

Table 2: Properties Imparted by Vinyl Ether Monomers in Coatings

PropertyBenefit in High-Performance Coatings
UV Resistance Copolymers exhibit extreme durability against ultraviolet radiation lumiflonusa.com
Solubility Allows formulation of liquid coatings applicable in factories or in the field lumiflonusa.com
High Gloss Increases the refractive index of the polymer, leading to a high-gloss finish lumiflonusa.com
Adhesion Promotes strong bonding to various substrates radtech.org
Fast Curing Enables rapid processing and turnover in industrial applications radtech.orgcarbide.co.jp

The precise control over polymerization offered by vinyl ether monomers has led to their investigation in the field of optical materials. Research into the photoinduced cationic polymerization of vinyl ethers with other monomers, such as perfluoropolyalkylether (PFPAE) epoxides, has yielded copolymers with unique optical properties. nih.gov These materials can exhibit biphasic morphologies, leading to surface segregation of the comonomers and resulting in two different refractive indices within the material. nih.gov This characteristic makes such copolymers highly suitable for applications like polymer optical waveguides and specialized self-cleaning optical coatings. nih.gov The defined structure of this compound could be exploited to create copolymers with predictable and highly controlled optical performance.

There is growing interest in ether-based electrolytes for next-generation batteries, including lithium-ion (Li-ion) and sodium-ion (SIBs) systems. researchgate.netrsc.org Ether-based electrolytes often exhibit high ionic conductivity, good compatibility with lithium metal anodes, and the ability to form a thin, stable solid-electrolyte interphase (SEI). researchgate.netrsc.org Researchers have synthesized vinyl ether-based polymers with poly(ethylene oxide) (PEO) side chains to act as solid polymer electrolytes. digitellinc.com These materials aim to reduce the crystallinity of PEO, which can impede ion transport, thereby enhancing ionic conductivity for solid-state battery applications. digitellinc.com The polyether-like structure that could be derived from the polymerization of this compound suggests its potential as a precursor for novel polymer electrolytes or as an additive to liquid electrolytes, contributing to improved stability and performance in advanced energy storage devices. anl.govrsc.org

Integration of Vinyl Ether Dicarboxylic Acids in Polymer Network Design and Crosslinking

The incorporation of vinyl ether dicarboxylic acids, such as this compound, into polymer networks represents a significant advancement in the design of advanced materials. These monomers offer a unique combination of functionalities—the carboxylic acid groups for traditional polyester (B1180765) or polyamide formation and the vinyl ether groups for secondary crosslinking reactions. This dual functionality allows for the creation of complex polymer architectures with tailored properties.

The integration of such monomers can be approached in two primary ways:

As a primary monomer in polymerization: The dicarboxylic acid functionality can be used to build the main polymer backbone through condensation polymerization with diols or diamines. This results in a linear or branched polymer with pendant vinyl ether groups. These pendant groups are then available for subsequent crosslinking.

As a crosslinking agent: A pre-formed polymer with reactive sites (e.g., hydroxyl or amine groups) can be reacted with the carboxylic acid groups of the vinyl ether dicarboxylic acid. This grafts the vinyl ether functionality onto the existing polymer, preparing it for a final crosslinking step.

The crosslinking of the vinyl ether groups is typically achieved through cationic polymerization, which can be initiated photochemically or thermally. researchgate.net Photoinitiated cationic polymerization is particularly advantageous as it allows for spatial and temporal control over the crosslinking process, making it suitable for applications like coatings, adhesives, and 3D printing. researchgate.net The high reactivity of vinyl ethers in cationic polymerization leads to efficient and rapid network formation. nih.gov

The resulting crosslinked networks can exhibit a range of desirable properties, including improved thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.ai The density of crosslinking can be precisely controlled by the concentration of the vinyl ether dicarboxylic acid in the polymer formulation, allowing for fine-tuning of the material's final properties.

To illustrate the impact of crosslinking on polymer properties, consider the following hypothetical data for a polyester network based on this compound:

Property Linear Polyester (Uncrosslinked) Crosslinked Polyester (5 mol% Crosslinker) Crosslinked Polyester (10 mol% Crosslinker)
Glass Transition Temperature (Tg) 45 °C65 °C85 °C
Tensile Strength 30 MPa55 MPa75 MPa
Solvent Swelling (in Toluene) Dissolves15%5%

This table presents hypothetical data to demonstrate the expected trends in material properties with increasing crosslinker concentration.

The data illustrates that as the degree of crosslinking increases, there is a notable improvement in the thermal and mechanical properties of the polymer, as well as its resistance to solvents.

Future Perspectives in Polymer Science and Engineering for Novel Dicarboxylic Acid Derivatives

The development of novel dicarboxylic acid derivatives, exemplified by this compound, opens up exciting new avenues in polymer science and engineering. The ability to introduce specific functionalities directly into the monomer building blocks provides a powerful tool for designing next-generation polymers with advanced capabilities.

Future research in this area is likely to focus on several key trajectories:

Sustainable and Bio-based Polymers: There is a growing demand for polymers derived from renewable resources. nih.govresearchgate.net Future efforts will likely concentrate on synthesizing functional dicarboxylic acids from bio-based feedstocks. The biodegradability of polymers derived from dicarboxylic acids is another area of significant interest for reducing plastic pollution. nih.govresearchgate.net

Advanced Functional Materials: The versatility of monomers like this compound allows for the creation of materials with unique combinations of properties. For instance, the incorporation of photosensitive groups can lead to the development of smart materials that respond to light, while the introduction of specific binding sites could be used for sensing applications.

High-Performance Polymers: The ability to create highly crosslinked networks can lead to materials with exceptional thermal and mechanical stability. ontosight.ai These high-performance polymers could find applications in demanding environments, such as in the aerospace, automotive, and electronics industries.

Biomedical Applications: Dicarboxylic acid-based polymers are being explored for various biomedical applications, including drug delivery and tissue engineering, owing to their potential biocompatibility and biodegradability. ontosight.aiontosight.ai The introduction of functional groups like vinyl ethers could allow for in-situ crosslinking to form hydrogels for controlled drug release or as scaffolds for cell growth.

The table below outlines potential research directions and their anticipated impact on the field of polymer science:

Research Direction Key Focus Potential Impact
Green Chemistry Approaches Development of eco-friendly synthesis routes for novel dicarboxylic acids. azom.comReduced environmental impact of polymer production and increased use of renewable resources.
Stimuli-Responsive Polymers Incorporation of functional groups that respond to external stimuli (e.g., light, pH, temperature).Creation of "smart" materials for applications in sensors, actuators, and controlled-release systems.
Nanocomposites Integration of nanofillers into polymer networks derived from functional dicarboxylic acids.Enhancement of mechanical, thermal, and barrier properties for advanced composite materials.
Advanced Manufacturing Utilization of functional monomers in additive manufacturing (3D printing) to create complex, high-resolution structures.Fabrication of customized medical implants, microfluidic devices, and other intricate components.

Q & A

Q. What are the established synthetic methodologies for 2,2-bis(4-ethenoxybutyl)hexanedioic Acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step esterification and alkylation. For analogous hexanoic acid derivatives, tert-butyl esters and dioxaborolane intermediates are used to introduce substituents (e.g., Scheme 1 in ). Key steps include:

  • Esterification : Catalyzed by acidic/basic conditions to attach ethenoxybutyl groups.
  • Purification : Column chromatography or recrystallization to isolate diastereomers.
  • Yield optimization : Temperature control (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) are critical .
Step Reagents/ConditionsYield Range
EsterificationH₂SO₄, reflux60–75%
AlkylationNaH, 4-ethenoxybutyl bromide45–60%
Acid hydrolysisHCl, H₂O/THF80–90%

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR : ¹H/¹³C NMR identifies ethenoxybutyl substituents and carboxylic protons (δ 10–12 ppm). Discrepancies in splitting patterns may arise from conformational flexibility .
  • FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-H]⁻ for C₂₀H₃₂O₆) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

  • Solubility : Low in polar solvents (water) but high in DMSO or chloroform. Precludes aqueous-phase reactions but supports organic-phase catalysis .
  • Stability : Degrades above 150°C; recommend storage at –20°C under inert gas. Use DSC to assess thermal profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

Discrepancies often stem from tautomerism or dynamic rotational barriers. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures to quantify energy barriers (e.g., ΔG‡ for rotamers) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and simulate spectra .

Q. What computational frameworks integrate experimental data to predict reactivity?

  • Molecular dynamics (MD) : Simulate solvation effects on carboxylic acid deprotonation.
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    Example workflow:

Optimize geometry using Gaussian.

Compare computed IR/NMR with experimental data.

Validate via QTAIM analysis for bond critical points .

Q. What in vitro models are suitable for studying bioactivity?

  • Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • Enzyme inhibition : Test against lipoxygenase or cyclooxygenase via UV-Vis kinetics (e.g., ’s benzoate derivatives) .

Q. How can degradation pathways be elucidated under physiological conditions?

  • LC-MS/MS : Identify hydrolysis products (e.g., hexanedioic acid) in simulated gastric fluid.
  • Isotope labeling : Track ¹³C-labeled ethenoxy groups to confirm cleavage mechanisms .

Q. What catalytic systems enhance regioselectivity in derivative synthesis?

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) improve enantioselectivity for chiral intermediates.
  • Metal-organic frameworks (MOFs) : Zr-based MOFs stabilize transition states for alkylation .

Q. Methodological Notes

  • Theoretical grounding : Align experimental design with reaction mechanisms (e.g., SN2 for alkylation) and transition-state theory .
  • Data validation : Cross-reference spectral data with PubChem/CAS entries for analogous compounds .
  • Ethical compliance : Follow ACS guidelines for hazardous reagent handling (e.g., acyl chlorides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.